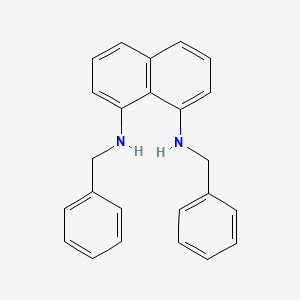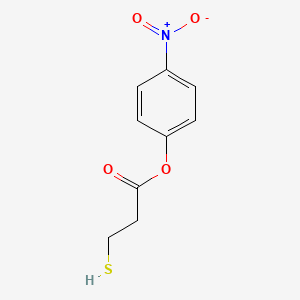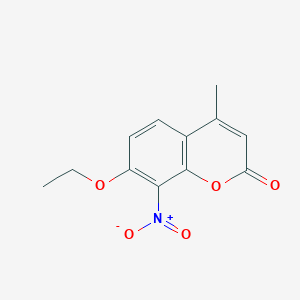
Dimethyl bromo(phenyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl bromo(phenyl)propanedioate is an organic compound that belongs to the class of esters It features a bromo group attached to a phenyl ring, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl bromo(phenyl)propanedioate can be synthesized through several methods. One common approach involves the bromination of dimethyl phenylpropanedioate. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical adds to the phenylpropanedioate, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction parameters such as temperature, pressure, and bromine concentration. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl bromo(phenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (RO⁻).
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of phenylpropanedioate derivatives with different substituents replacing the bromo group.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of diols or alcohols from the ester groups.
Scientific Research Applications
Dimethyl bromo(phenyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl bromo(phenyl)propanedioate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the phenyl ring undergoes electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
Dimethyl phenylpropanedioate: Lacks the bromo group, making it less reactive in substitution reactions.
Diethyl bromo(phenyl)propanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its reactivity and solubility.
Bromo(phenyl)acetic acid: Contains a carboxylic acid group instead of ester groups, leading to different chemical behavior.
Uniqueness
Dimethyl bromo(phenyl)propanedioate is unique due to the presence of both bromo and ester functional groups, which provide a versatile platform for various chemical transformations
Properties
| 113556-18-6 | |
Molecular Formula |
C11H11BrO4 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
dimethyl 2-bromo-2-phenylpropanedioate |
InChI |
InChI=1S/C11H11BrO4/c1-15-9(13)11(12,10(14)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
TYJQPOIJESXIDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)




![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)

